molecular formula C15H16N2O2 B3927947 3-ethoxy-N-(3-pyridinylmethyl)benzamide

3-ethoxy-N-(3-pyridinylmethyl)benzamide

Cat. No. B3927947
M. Wt: 256.30 g/mol
InChI Key: LSUKPNHYQPAMAC-UHFFFAOYSA-N
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Description

3-ethoxy-N-(3-pyridinylmethyl)benzamide, also known as EPM, is a chemical compound that has been widely studied for its potential applications in scientific research. EPM belongs to the class of benzamide compounds and is known for its unique chemical structure and properties. In

Mechanism of Action

The mechanism of action of 3-ethoxy-N-(3-pyridinylmethyl)benzamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters, such as dopamine and serotonin. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of inflammation and neuropathic pain. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, this compound has been shown to have anticonvulsant effects, making it a potential treatment for epilepsy.

Advantages and Limitations for Lab Experiments

3-ethoxy-N-(3-pyridinylmethyl)benzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. This compound is also soluble in water, making it easy to administer to animals. However, this compound has some limitations for lab experiments. It has a relatively short half-life, which may limit its effectiveness in some experimental settings. Additionally, this compound has not been extensively studied in humans, so its safety profile in humans is not well understood.

Future Directions

There are several future directions for the study of 3-ethoxy-N-(3-pyridinylmethyl)benzamide. One potential direction is to investigate its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another potential direction is to study its effects on other neurotransmitters, such as glutamate and GABA. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects in humans.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. This compound has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. While this compound has several advantages for lab experiments, it also has some limitations, and more research is needed to fully understand its potential applications and side effects.

Scientific Research Applications

3-ethoxy-N-(3-pyridinylmethyl)benzamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. This compound has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

3-ethoxy-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-2-19-14-7-3-6-13(9-14)15(18)17-11-12-5-4-8-16-10-12/h3-10H,2,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSUKPNHYQPAMAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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